

# Spectroscopic and Physicochemical Profile of 3-Bromo-5-chlorobenzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Bromo-5-chlorobenzaldehyde**

Cat. No.: **B066651**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **3-Bromo-5-chlorobenzaldehyde**, a halogenated aromatic aldehyde with applications in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of available data for closely related structures and general experimental protocols. This information serves as a valuable resource for the characterization and utilization of **3-Bromo-5-chlorobenzaldehyde** in research and development.

## Physicochemical Properties

**3-Bromo-5-chlorobenzaldehyde** is a solid at room temperature with the chemical formula  $C_7H_4BrClO$ .<sup>[1][2]</sup> It is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzaldehyde ring.<sup>[1][2]</sup>

| Property          | Value                                    | Reference                                                   |
|-------------------|------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> BrClO      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 219.46 g/mol                             | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Melting Point     | 68-73 °C                                 | <a href="#">[4]</a>                                         |
| Appearance        | White to light yellow crystalline powder | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| CAS Number        | 188813-05-0                              | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |

## Spectroscopic Data

While experimental spectroscopic data for **3-Bromo-5-chlorobenzaldehyde** is not readily available in the public domain, data for structurally similar compounds can provide valuable insights into the expected spectral features.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **3-Bromo-5-chlorobenzaldehyde** is expected to show signals in the aromatic region ( $\delta$  7.0-8.0 ppm) and a characteristic signal for the aldehydic proton ( $\delta$  9.5-10.5 ppm). The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons. For comparison, the <sup>1</sup>H NMR spectrum of the related compound 3-Bromo-5-chlorosalicylaldehyde (which contains an additional hydroxyl group) shows distinct aromatic and aldehydic protons.[\[6\]](#)

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **3-Bromo-5-chlorobenzaldehyde** will exhibit a signal for the carbonyl carbon of the aldehyde group in the downfield region (typically  $\delta$  190-200 ppm). The aromatic carbons will appear in the range of  $\delta$  120-150 ppm, with the carbons directly attached to the halogens showing characteristic shifts. The <sup>13</sup>C NMR spectrum of the related 3-Bromo-5-chloro-2-hydroxybenzaldehyde is available and can serve as a reference.[\[7\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-5-chlorobenzaldehyde** is expected to display a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group at approximately  $1700\text{ cm}^{-1}$ . Characteristic bands for C-H stretching of the aromatic ring and the aldehyde, as well as C-C stretching within the aromatic ring, are also anticipated. The IR spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde provides a reference for some of these vibrational modes.<sup>[8]</sup>

## Mass Spectrometry (MS)

The mass spectrum of **3-Bromo-5-chlorobenzaldehyde** is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and the halogen atoms. The mass spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde can be used as a guide to predict potential fragmentation pathways.<sup>[9]</sup>

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for **3-Bromo-5-chlorobenzaldehyde**.

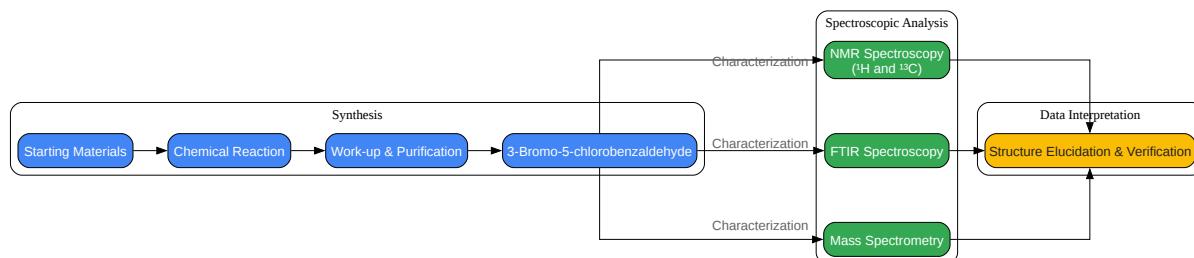
### Synthesis of **3-Bromo-5-chlorobenzaldehyde**

A common synthetic route to **3-Bromo-5-chlorobenzaldehyde** involves the reaction of a suitable precursor under specific conditions. While a detailed experimental protocol was not found, the synthesis is a key step for obtaining the compound for analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-5-chlorobenzaldehyde** in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$ ).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

## Fourier-Transform Infrared (FTIR) Spectroscopy


- Sample Preparation: Prepare a KBr pellet by mixing a small amount of **3-Bromo-5-chlorobenzaldehyde** with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer.
- Detection: Detect the ions to generate the mass spectrum.

## Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **3-Bromo-5-chlorobenzaldehyde**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and spectroscopic analysis of **3-Bromo-5-chlorobenzaldehyde**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 188813-05-0: 3-BROMO-5-CHLORO-BENZALDEHYDE [cymitquimica.com]
- 2. 3-Bromo-5-chlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 17750952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]

- 5. 3-bromo-5-chloro Benzaldehyde at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]
- 6. 3-Bromo-5-chlorosalicylaldehyde(19652-32-5) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]
- 9. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of 3-Bromo-5-chlorobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066651#spectroscopic-data-of-3-bromo-5-chlorobenzaldehyde>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)